molecular formula C17H14Br2Cl2 B561821 9,10-Dichloro-2,6(7)-bis(bromomethyl)anthracene CAS No. 1216907-09-3

9,10-Dichloro-2,6(7)-bis(bromomethyl)anthracene

Cat. No.: B561821
CAS No.: 1216907-09-3
M. Wt: 449.007
InChI Key: DNFMYZMHUBFVAL-UHFFFAOYSA-N
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Description

9,10-Dichloro-2,6(7)-bis(bromomethyl)anthracene: is an organic compound belonging to the anthracene family. Anthracenes are polycyclic aromatic hydrocarbons composed of three fused benzene rings. This particular compound is characterized by the presence of two chlorine atoms at the 9 and 10 positions and two bromomethyl groups at the 2 and 6(7) positions. These substitutions significantly alter the chemical properties and reactivity of the anthracene core, making it a compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dichloro-2,6(7)-bis(bromomethyl)anthracene typically involves multiple steps, starting from commercially available anthracene. The general synthetic route includes:

    Chlorination: Anthracene is chlorinated to introduce chlorine atoms at the 9 and 10 positions. This can be achieved using chlorine gas or other chlorinating agents under controlled conditions.

    Bromomethylation: The chlorinated anthracene is then subjected to bromomethylation to introduce bromomethyl groups at the 2 and 6(7) positions. This step often involves the use of bromomethylating agents such as bromoform or dibromomethane in the presence of a catalyst.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromomethyl groups can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The anthracene core can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Coupling Reactions: The compound can undergo coupling reactions, forming larger polycyclic structures or introducing additional functional groups.

Common Reagents and Conditions:

    Nucleophiles: Amines, thiols, alkoxides.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, copper.

Major Products:

    Substituted Anthracenes: Products with various functional groups replacing the bromine atoms.

    Oxidized or Reduced Anthracenes: Products with altered oxidation states of the anthracene core.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Study of Reaction Mechanisms: Serves as a model compound for studying the mechanisms of substitution and coupling reactions.

Biology and Medicine:

    Drug Development: Potential use in the synthesis of pharmaceutical compounds due to its unique reactivity.

    Biological Probes: Used in the development of probes for studying biological processes.

Industry:

    Material Science:

Mechanism of Action

The mechanism of action of 9,10-Dichloro-2,6(7)-bis(bromomethyl)anthracene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atoms are displaced by nucleophiles, forming new bonds and altering the electronic properties of the compound. The anthracene core can also participate in electron transfer processes during oxidation and reduction reactions, affecting its reactivity and stability.

Comparison with Similar Compounds

    9,10-Dichloroanthracene: Lacks the bromomethyl groups, making it less reactive in substitution reactions.

    2,6(7)-Bis(bromomethyl)anthracene: Lacks the chlorine atoms, affecting its electronic properties and reactivity.

    9,10-Dibromo-2,6(7)-dimethylanthracene: Similar structure but with bromine atoms instead of chlorine, leading to different reactivity patterns.

Uniqueness: 9,10-Dichloro-2,6(7)-bis(bromomethyl)anthracene is unique due to the combination of chlorine and bromomethyl substitutions, which confer distinct electronic and steric properties. This makes it a versatile compound for various chemical reactions and applications.

Properties

IUPAC Name

bromoethane;2-(bromomethyl)-9,10-dichloroanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrCl2.C2H5Br/c16-8-9-5-6-12-13(7-9)15(18)11-4-2-1-3-10(11)14(12)17;1-2-3/h1-7H,8H2;2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNFMYZMHUBFVAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCBr.C1=CC=C2C(=C1)C(=C3C=CC(=CC3=C2Cl)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Br2Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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